molecular formula C15H21NO3 B14851530 Tert-butyl 8-hydroxy-5,6,7,8-tetrahydronaphthalen-1-ylcarbamate

Tert-butyl 8-hydroxy-5,6,7,8-tetrahydronaphthalen-1-ylcarbamate

Cat. No.: B14851530
M. Wt: 263.33 g/mol
InChI Key: CKJCBYDCFPQHNC-UHFFFAOYSA-N
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Description

Tert-butyl 8-hydroxy-5,6,7,8-tetrahydronaphthalen-1-ylcarbamate is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxy group, and a tetrahydronaphthalenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-hydroxy-5,6,7,8-tetrahydronaphthalen-1-ylcarbamate typically involves multiple steps, including the formation of the naphthalenyl core and subsequent functionalization. One common method involves the reaction of 8-hydroxy-5,6,7,8-tetrahydronaphthalene with tert-butyl isocyanate under controlled conditions to form the desired carbamate. The reaction is usually carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-hydroxy-5,6,7,8-tetrahydronaphthalen-1-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to modify the naphthalenyl core.

    Substitution: Functional groups on the naphthalenyl ring can be substituted with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce a fully saturated hydrocarbon.

Scientific Research Applications

Tert-butyl 8-hydroxy-5,6,7,8-tetrahydronaphthalen-1-ylcarbamate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 8-hydroxy-5,6,7,8-tetrahydronaphthalen-1-ylcarbamate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The naphthalenyl core may interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 8-hydroxy-5,6,7,8-tetrahydronaphthalen-2-ylcarbamate
  • Tert-butyl 8-hydroxy-5,6,7,8-tetrahydronaphthalen-3-ylcarbamate

Uniqueness

Tert-butyl 8-hydroxy-5,6,7,8-tetrahydronaphthalen-1-ylcarbamate is unique due to its specific substitution pattern on the naphthalenyl ring, which can influence its chemical reactivity and biological activity. The position of the hydroxy group and the tert-butyl carbamate moiety can lead to distinct interactions with other molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

tert-butyl N-(8-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)carbamate

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-11-8-4-6-10-7-5-9-12(17)13(10)11/h4,6,8,12,17H,5,7,9H2,1-3H3,(H,16,18)

InChI Key

CKJCBYDCFPQHNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1C(CCC2)O

Origin of Product

United States

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